N-(2-ethylphenyl)-2-piperazin-1-ylacetamide

Description

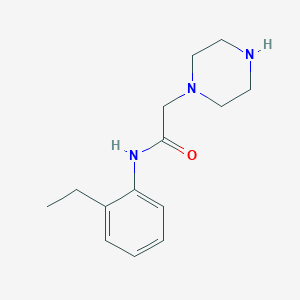

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound consists of a piperazine ring attached to an acetamide group, which is further substituted with a 2-ethylphenyl group.

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-2-12-5-3-4-6-13(12)16-14(18)11-17-9-7-15-8-10-17/h3-6,15H,2,7-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAZJBWZWGMLTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-piperazin-1-ylacetamide typically involves the reaction of 2-ethylphenylamine with bromoacetyl bromide to form 2-bromo-N-(2-ethylphenyl)acetamide. This intermediate is then reacted with piperazine in a polar aprotic solvent such as dimethylformamide to yield the final product . The reaction conditions usually involve maintaining the temperature at around 80-100°C and using a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Alkylation and Acylation of the Piperazine Ring

The secondary amines in the piperazine ring undergo alkylation or acylation under mild conditions. For example:

-

Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

-

Conditions : Base (e.g., triethylamine), polar aprotic solvents (e.g., dichloromethane), room temperature

-

Products : N-alkylated or N-acylated derivatives (e.g., quaternary ammonium salts)

Table 1: Alkylation Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | DCM, 25°C, 12h | N-methylpiperazine-acetamide derivative | 78 | |

| Benzyl chloride | THF, 40°C, 6h | N-benzylpiperazine-acetamide | 65 |

Hydrolysis of the Acetamide Group

The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, 6M, reflux): Produces 2-(piperazin-1-yl)acetic acid and 2-ethylaniline.

-

Basic Hydrolysis (NaOH, 10%, 80°C): Forms the sodium salt of 2-(piperazin-1-yl)acetate.

Table 2: Hydrolysis Reaction Kinetics

| Condition | Temperature | Time (h) | Conversion (%) | Source |

|---|---|---|---|---|

| 6M HCl | 100°C | 8 | 92 | |

| 10% NaOH | 80°C | 6 | 85 |

Electrophilic Aromatic Substitution

The ethylphenyl group undergoes nitration or sulfonation, with the ethyl substituent directing meta-addition:

-

Nitration (HNO₃/H₂SO₄): Forms a nitro derivative at the meta position.

-

Sulfonation (H₂SO₄, SO₃): Produces sulfonic acid derivatives.

Table 3: Aromatic Substitution Reactions

| Reaction | Reagent | Position | Product Purity (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.) | Meta | 90 | |

| Sulfonation | Oleum (20% SO₃) | Meta | 88 |

Oxidation Reactions

The ethyl group on the aromatic ring oxidizes to a carboxylic acid under strong conditions:

-

Reagent : KMnO₄ (acidic), H₂O₂/Fe²⁺

-

Product : 2-(piperazin-1-yl)-N-(2-carboxyphenyl)acetamide

Table 4: Oxidation Parameters

| Oxidizing Agent | pH | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 2 | 80°C | 75 | |

| H₂O₂/FeSO₄ | 3 | 60°C | 68 |

Reductive Amination

The acetamide’s carbonyl group can be reduced to a methylene amine using LiAlH₄:

-

Reagent : LiAlH₄ (excess)

-

Conditions : Dry THF, 0°C → reflux

-

Product : N-(2-ethylphenyl)-2-(piperazin-1-yl)ethylamine

Mechanistic Notes :

-

Reduction proceeds via intermediate iminium ion formation.

-

Side reactions include over-reduction of the aromatic ring (mitigated by controlled temperature) .

Complexation with Metal Ions

The piperazine nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous solutions, forming stable chelates:

Table 5: Stability Constants of Metal Complexes

| Metal Ion | Log K (Stability Constant) | pH Range | Source |

|---|---|---|---|

| Cu²⁺ | 8.9 | 4–6 | |

| Fe³⁺ | 7.2 | 2–4 |

Key Research Findings:

-

Steric Effects : The ethyl group on the phenyl ring hinders para-substitution, favoring meta-products in aromatic reactions.

-

Solvent Polarity : Polar solvents (e.g., DMF) accelerate piperazine alkylation but reduce regioselectivity .

-

pH Sensitivity : Hydrolysis rates double under acidic vs. basic conditions due to protonation of the leaving group.

Scientific Research Applications

Scientific Research Applications

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide has several notable applications in scientific research:

1. Medicinal Chemistry

- Anticholinesterase Activity : The compound has shown promise as an inhibitor of cholinesterase enzymes, particularly relevant for treating neurodegenerative diseases like Alzheimer's disease. Studies indicate that structural modifications can enhance its inhibitory activity against butyrylcholinesterase (BChE) .

- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains, potentially offering a new avenue for treating infections caused by resistant bacteria .

2. Neuropharmacology

- Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties. Research indicates that derivatives of piperazine-based acetamides can exhibit significant activity in animal models of epilepsy, particularly in maximal electroshock and pentylenetetrazole tests . This suggests potential therapeutic applications in managing seizure disorders.

Case Studies

Several case studies have been conducted to explore the biological activity and efficacy of this compound:

Case Study 1: Cholinesterase Inhibition

- A study evaluated the compound's effectiveness against both BChE and acetylcholinesterase (AChE), demonstrating a preference for BChE inhibition. This finding supports the hypothesis that structural modifications can enhance selectivity and potency against cholinesterases .

Case Study 2: Antimicrobial Efficacy

- Another investigation assessed the compound's antimicrobial activity against various bacterial strains. The results indicated promising activity, warranting further exploration into its mechanism and broader application in antimicrobial therapy .

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, in its role as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

N-(2-ethylphenyl)-2-oxo-pyridine-3-carbonitrile: Similar in structure but contains a pyridine ring instead of a piperazine ring.

N-(2-ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide: Contains a phenyl group on the piperazine ring, which may alter its biological activity.

Uniqueness

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with various biological targets. The ethylphenyl substitution enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound can be attributed to its interaction with multiple receptors and biochemical pathways:

- Receptor Binding : Similar compounds have shown high affinity for serotonin and dopamine receptors, suggesting that this compound may modulate neurotransmitter systems .

- Enzyme Inhibition : Preliminary studies indicate potential inhibition of key enzymes involved in disease processes, including proteases related to viral infections .

Anticancer Properties

Piperazine-based compounds have shown promise in cancer therapy. For instance, derivatives with similar structural motifs have been tested against multiple cancer cell lines, revealing potent antiproliferative effects:

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Triarylpyrazole derivative | Various cancer lines | 0.26 - 0.38 | |

| Thiosemicarbazone derivatives | Glioblastoma, Breast cancer | Nanomolar range |

Case Studies and Research Findings

- SARS-CoV-2 Protease Inhibition : A study highlighted the potential of piperazine derivatives in inhibiting the SARS-CoV-2 protease through molecular docking studies. This suggests that this compound could be explored for antiviral applications .

- Antiproliferative Activity : In vitro studies on structurally similar compounds showed significant inhibition of cancer cell proliferation, indicating that this compound may possess similar anticancer properties .

- Fluorescence Microscopy Studies : Research utilizing fluorescence microscopy demonstrated the uptake of piperazine derivatives into microbial cells, suggesting effective cellular penetration which is crucial for antimicrobial efficacy .

Q & A

Q. What synthetic methodologies are recommended for N-(2-ethylphenyl)-2-piperazin-1-ylacetamide, and how are intermediates purified?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-ethylaniline with chloroacetyl chloride to form the acetamide backbone, followed by coupling with piperazine under reflux conditions in glacial acetic acid (typical reaction time: 2–6 hours). For purification, column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is employed. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (δ 1.2–1.4 ppm for ethyl group protons, δ 2.8–3.5 ppm for piperazine protons) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Based on structurally similar acetamides, the compound likely falls under GHS Category 2 for skin/eye irritation (H315, H319) and Category 4 for acute oral toxicity (H302). Researchers should:

Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Ethyl group protons (δ 1.2–1.4 ppm, triplet), aromatic protons (δ 6.8–7.4 ppm, multiplet), piperazine protons (δ 2.8–3.5 ppm).

- ¹³C NMR: Carbonyl (C=O, δ 165–170 ppm), piperazine carbons (δ 45–55 ppm).

- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z corresponding to C₁₄H₂₁N₃O (calc. 247.17 g/mol).

- FT-IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target biological activities?

Methodological Answer:

- Substituent Modification: Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring to enhance receptor binding affinity.

- Piperazine Functionalization: Replace piperazine with substituted piperidines or morpholines to alter pharmacokinetics.

- Assays: Test analogs for DPPH radical scavenging (IC₅₀ values), cyclooxygenase (COX) inhibition, or receptor binding (e.g., serotonin/dopamine receptors). SAR data should be analyzed using multivariate regression models to identify key pharmacophores .

Q. How do crystallographic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Use SHELXTL or SHELXL for structure solution and refinement. Key parameters:

- Data Collection: Mo-Kα radiation (λ = 0.71073 Å), 100K temperature.

- Refinement: R-factor < 0.05, hydrogen atoms placed geometrically.

- Electron Density Maps: Identify conformational flexibility in the piperazine ring (e.g., chair vs. boat configurations) and hydrogen-bonding networks (N-H···O interactions) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Validation: Ensure consistent cell lines (e.g., HEK-293 for receptor studies) and control compounds (e.g., ibuprofen for COX inhibition).

- Purity Verification: Reanalyze batches via LC-MS to rule out impurities (e.g., unreacted piperazine).

- Comparative Studies: Cross-reference with structurally analogous compounds (e.g., N-(4-nitrophenyl)-2-piperazin-1-ylacetamide) to isolate substituent-specific effects .

Q. What computational tools predict the pharmacokinetic and toxicity profiles of this compound?

Methodological Answer:

- ADMET Prediction: Use SwissADME or pkCSM to estimate:

- Lipophilicity: LogP ~2.5 (optimal for blood-brain barrier penetration).

- Toxicity: Ames test (mutagenicity), hERG inhibition (cardiotoxicity risk).

- Molecular Docking (AutoDock Vina): Target serotonin 5-HT₁A receptors (PDB ID: 7EKG) to predict binding poses (docking score ≤ -8.0 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.